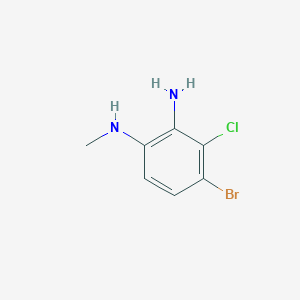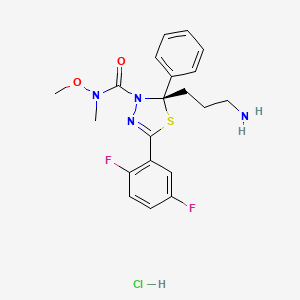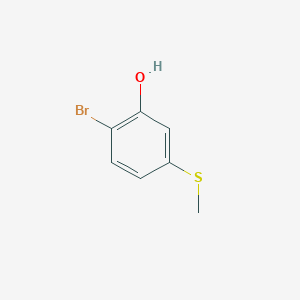![molecular formula C11H12Cl2N2O2S B1379189 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 1461708-11-1](/img/structure/B1379189.png)
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Vue d'ensemble
Description
This compound, also known by its CAS Number 1461708-11-1, is a chemical with a molecular weight of 307.2 . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S.2ClH/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15;;/h1-4,6H,5,12H2,(H,14,15);2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 307.2 and is typically stored at 4 degrees Celsius . It comes in the form of a powder .Applications De Recherche Scientifique
Synthesis and Derivatives
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride, a thiazole derivative, has been studied for its synthetic applications and potential in creating various chemical compounds. A notable example is the single-step synthesis of 2-substituted 2-thiazolines, including derivatives like 2-phenyl-2-thiazoline and its variants with carboxylic acid and methyl ester groups. These derivatives were synthesized by treating specific reactants with 2-aminoethane thiols, showcasing the chemical versatility and reactivity of thiazole compounds in generating a range of chemical structures for further research applications (Suzuki & Izawa, 1976).
Biological Activity
The biological activity of thiazole derivatives, including those similar to this compound, has been a subject of investigation in various studies. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their fungicidal and antiviral activities. Preliminary bioassays indicated significant activity against various fungi and the Tobacco Mosaic Virus (TMV), highlighting the potential of thiazole derivatives in developing new strategies for controlling fungi and viruses (Fengyun et al., 2015).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
Some related compounds bearing semicarbazone and thiosemicarbazone moieties have shown antimicrobial activity, suggesting membrane perturbation and intracellular action .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Analyse Biochimique
Biochemical Properties
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and disrupting their normal functions . Specifically, it can inhibit the activity of enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity . Additionally, this compound can bind to proteins involved in DNA replication and transcription, thereby inhibiting bacterial growth and proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression . For instance, it can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and function . The compound’s impact on gene expression can lead to changes in the expression levels of key regulatory genes, further influencing cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to bacterial enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . Additionally, this compound can interact with DNA and RNA, inhibiting the transcription and replication processes . The binding interactions with biomolecules are facilitated by the thiazole ring structure, which allows for specific and high-affinity interactions . Furthermore, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects on cellular function . In in vitro studies, the compound has been observed to maintain its antimicrobial activity for several hours, but its efficacy may decrease over time due to degradation . In in vivo studies, the compound’s stability and long-term effects on cellular function are influenced by factors such as metabolism and clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can induce toxic effects, including liver and kidney damage . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the compound’s use . Additionally, the compound’s efficacy and toxicity are influenced by factors such as the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolism and clearance from the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, the compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability . The localization and accumulation of the compound in specific tissues can have significant implications for its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with key biomolecules . The targeting signals and post-translational modifications that direct the compound to specific compartments are essential for its biological activity . Additionally, the compound’s localization within subcellular compartments can influence its interactions with biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.2ClH/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15;;/h1-4,6H,5,12H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFUXWYTPBGVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)


![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)


methanone hydrobromide](/img/structure/B1379128.png)
